

Preparing Stock Solutions of ORG 33628 for Cellular and Biochemical Assays

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Compound of Interest

Compound Name: ORG 33628

Cat. No.: B1677477

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in reproductive biology, oncology, and endocrinology.

Introduction: **ORG 33628** is a potent and selective progesterone receptor (PR) modulator with mixed agonist and antagonist activities.^{[1][2]} As a member of the selective progesterone receptor modulator (SPRM) class of compounds, it holds potential for therapeutic applications in gynecology and oncology.^{[3][4][5][6][7]} Accurate and consistent preparation of **ORG 33628** stock solutions is critical for obtaining reliable and reproducible results in a variety of in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation, storage, and handling of **ORG 33628** stock solutions and outlines a general methodology for its application in cell-based assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **ORG 33628** is essential for its proper handling and use in experiments.

Property	Value	Source
Compound Name	ORG 33628	MedChemExpress[1]
Synonyms	Not specified	N/A
Mechanism of Action	Selective Progesterone Receptor Modulator (SPRM)	[1][2]
Molecular Formula	C ₂₉ H ₃₅ FO ₃	(Assumed based on typical SPRM structures)
Molecular Weight	466.6 g/mol	(Assumed based on typical SPRM structures)
Appearance	White to off-white solid	(Typical for steroidal compounds)
Solubility	Soluble in DMSO and ethanol	(Inferred from protocols for similar compounds)

Recommended Stock Solutions

The choice of solvent and concentration for the stock solution will depend on the specific requirements of the experiment. It is recommended to prepare a high-concentration primary stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) and then prepare aqueous working solutions by further dilution.

Stock Solution	Solvent	Concentration	Storage
Primary Stock	DMSO	10 mM	-20°C or -80°C, desiccated
Intermediate Stock	DMSO or Ethanol	1 mM	-20°C
Working Solutions	Cell culture medium or assay buffer	1 nM - 10 µM	Prepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution of **ORG 33628** in DMSO

Materials:

- **ORG 33628** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Pre-weighing Preparation:** Allow the vial of **ORG 33628** to equilibrate to room temperature for at least 30 minutes before opening to minimize condensation.
- **Weighing:** Carefully weigh out the desired amount of **ORG 33628** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 466.6 g/mol), weigh 4.666 mg of the compound.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **ORG 33628**. For the example above, add 1 mL of DMSO.
- **Mixing:** Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: General Protocol for a Cell-Based Progesterone Receptor Functional Assay

This protocol provides a general workflow for assessing the functional activity of **ORG 33628** in a cell line expressing the progesterone receptor.^[8]^[9]

Materials:

- Progesterone receptor-expressing cells (e.g., T47D breast cancer cell line)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Phenol red-free medium for steroid hormone experiments
- **ORG 33628** stock solution (from Protocol 1)
- Progesterone (as a control agonist)
- RU486 (Mifepristone) (as a control antagonist)
- Assay plates (e.g., 96-well plates)
- Reagents for endpoint measurement (e.g., cell viability assay kit, luciferase reporter assay system)
- Plate reader (e.g., spectrophotometer, luminometer)

Procedure:

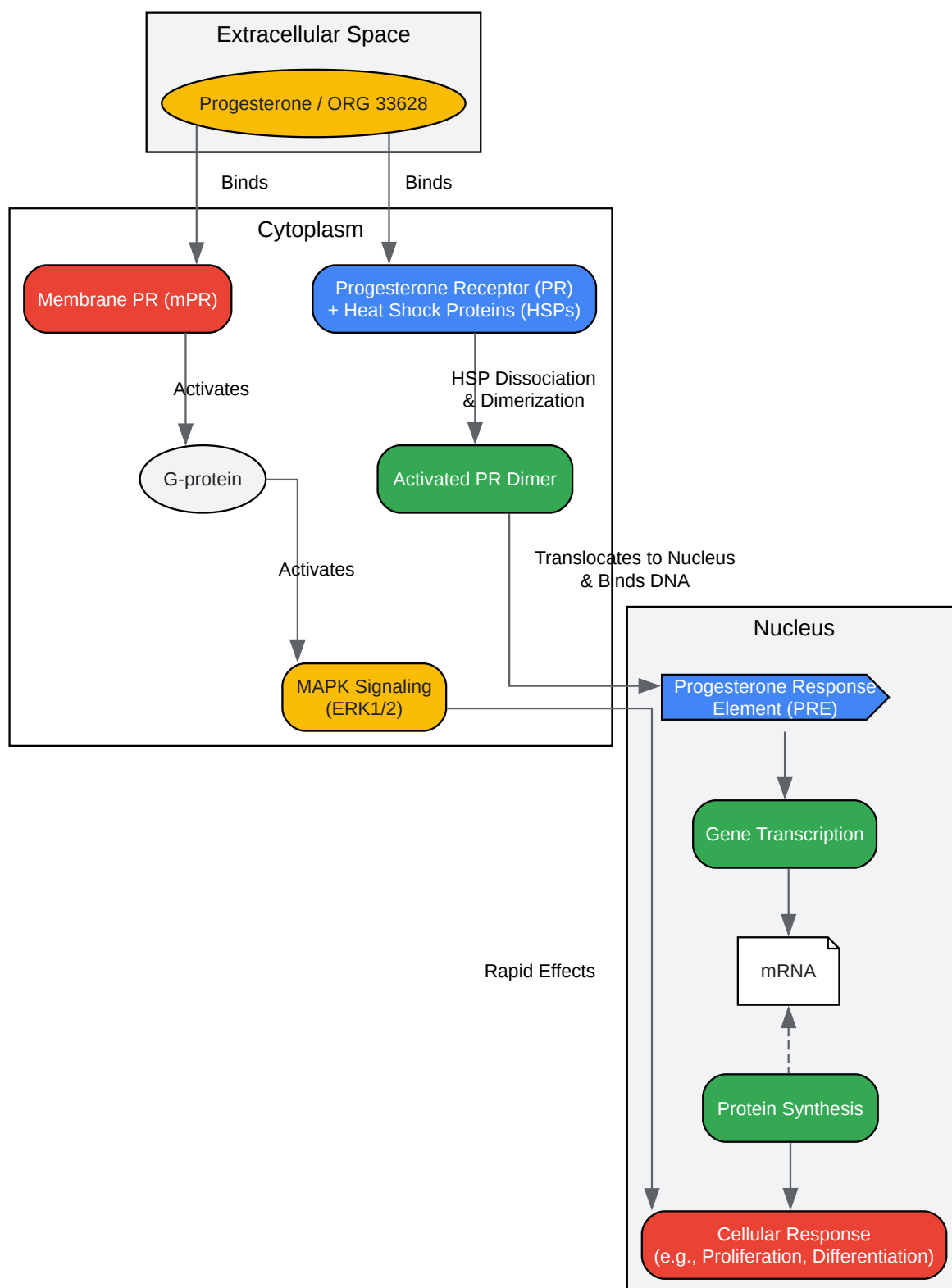
- **Cell Seeding:** Seed the progesterone receptor-expressing cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in complete culture medium.
- **Hormone Deprivation:** The following day, replace the complete medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous steroid hormones. Incubate the cells for 24-48 hours.
- **Compound Treatment:**

- Prepare serial dilutions of **ORG 33628**, progesterone, and RU486 in phenol red-free medium to achieve the desired final concentrations. A typical concentration range for SPRMs is from 1 nM to 10 μ M.
- To assess agonist activity, add the different concentrations of **ORG 33628** to the cells.
- To assess antagonist activity, pre-incubate the cells with different concentrations of **ORG 33628** for a defined period (e.g., 1 hour) before adding a fixed concentration of progesterone (typically at its EC_{50}).
- Incubation: Incubate the cells with the compounds for a period appropriate for the chosen endpoint (e.g., 24-72 hours for proliferation assays, 6-24 hours for reporter gene assays).
- Endpoint Measurement:
 - Proliferation Assay: Measure cell viability using an appropriate method, such as an MTS or MTT assay.
 - Reporter Gene Assay: If using a cell line with a progesterone-responsive reporter gene (e.g., luciferase), lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
- Data Analysis: Plot the response (e.g., absorbance, luminescence) against the log of the compound concentration. Calculate the EC_{50} (for agonist activity) or IC_{50} (for antagonist activity) values using a suitable non-linear regression model.

Visualizations

Progesterone Receptor Signaling Pathway

The progesterone receptor mediates its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the receptor acting as a ligand-activated transcription factor, while the non-genomic pathway involves rapid, membrane-initiated signaling cascades.

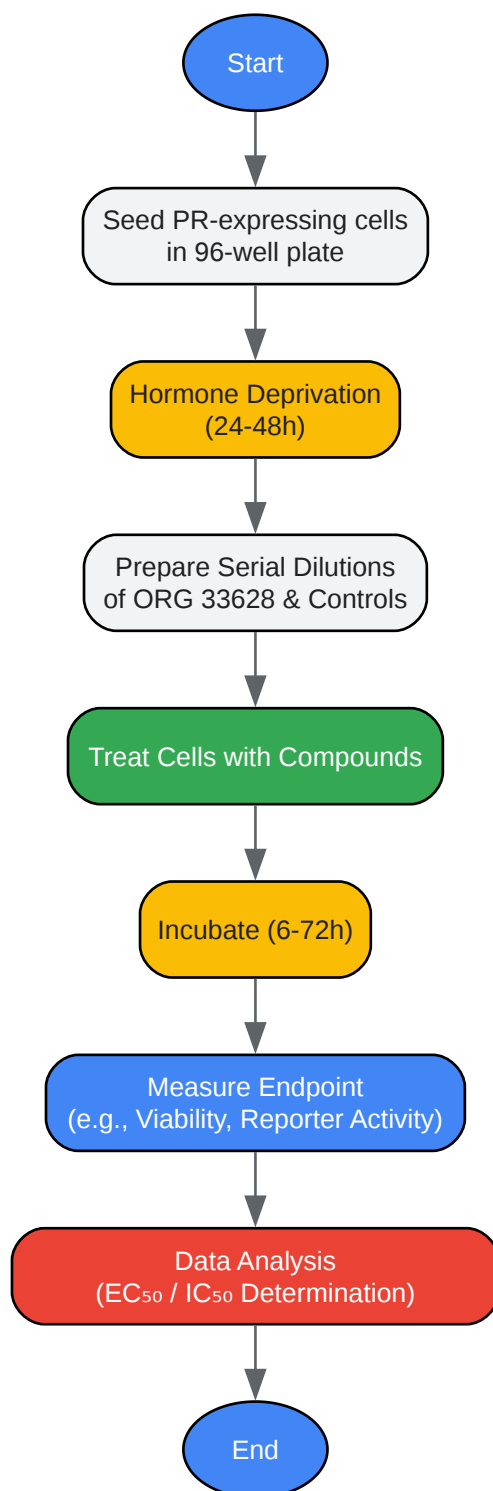


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Caption: Progesterone receptor signaling pathways.

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates the general workflow for conducting a cell-based assay to evaluate the activity of **ORG 33628**.



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Caption: Workflow for a cell-based functional assay.

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